molecular formula C13H6Cl4N6 B14355923 7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) CAS No. 90213-77-7

7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)

Cat. No.: B14355923
CAS No.: 90213-77-7
M. Wt: 388.0 g/mol
InChI Key: QBLXHSSZXNWGCY-UHFFFAOYSA-N
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Description

Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a synthetic organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

    Formation of Intermediates: The intermediate compounds are formed through a series of reactions, including halogenation and cyclization.

    Final Coupling: The final step involves the coupling of two molecules of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a methylene bridge to form Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rates and improve yields.

    Catalytic Processes: The use of catalysts such as palladium or copper can facilitate the coupling reactions and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can have enhanced biological activities and different chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is unique due to its bis-substituted structure, which enhances its reactivity and potential for forming complex derivatives. This structural feature also contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

90213-77-7

Molecular Formula

C13H6Cl4N6

Molecular Weight

388.0 g/mol

IUPAC Name

2,4-dichloro-7-[(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H6Cl4N6/c14-8-6-1-3-22(10(6)20-12(16)18-8)5-23-4-2-7-9(15)19-13(17)21-11(7)23/h1-4H,5H2

InChI Key

QBLXHSSZXNWGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1C(=NC(=N2)Cl)Cl)CN3C=CC4=C3N=C(N=C4Cl)Cl

Origin of Product

United States

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